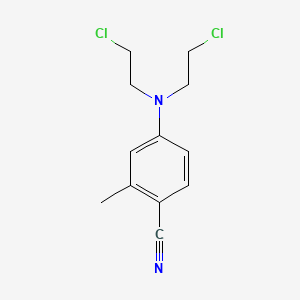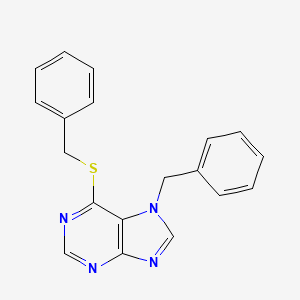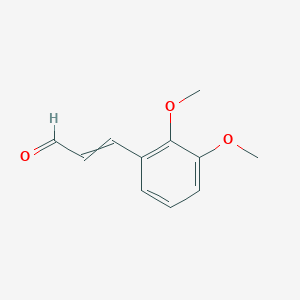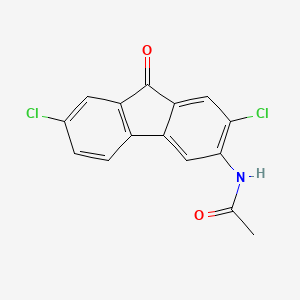
N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-: is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and a ketone group on the fluorene backbone, making it a valuable molecule in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dichloro-9H-fluorene as the starting material.
Oxidation: The fluorene is oxidized to introduce the ketone group at the 9-position, forming 2,7-dichloro-9-oxo-9H-fluorene.
Acetylation: The ketone compound is then reacted with acetamide under specific conditions to yield the final product, Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and acetylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylaminofluorene: Another fluorene derivative with similar structural features but different functional groups.
2,7-Dichloro-9H-fluorene: The precursor compound used in the synthesis of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-.
Fluorenylacetamide: A related compound with a different substitution pattern on the fluorene ring.
Uniqueness
Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- is unique due to the specific positioning of the chlorine atoms and the ketone group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92424-23-2 |
|---|---|
Molekularformel |
C15H9Cl2NO2 |
Molekulargewicht |
306.1 g/mol |
IUPAC-Name |
N-(2,7-dichloro-9-oxofluoren-3-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-10-9-3-2-8(16)4-11(9)15(20)12(10)5-13(14)17/h2-6H,1H3,(H,18,19) |
InChI-Schlüssel |
QFNCTSVKIYFHKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C2C(=C1)C3=C(C2=O)C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline](/img/structure/B13999274.png)
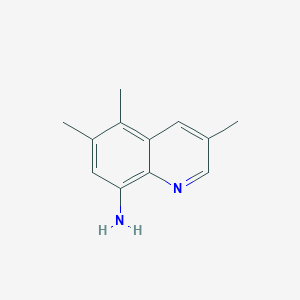
![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)
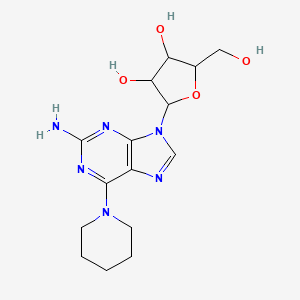
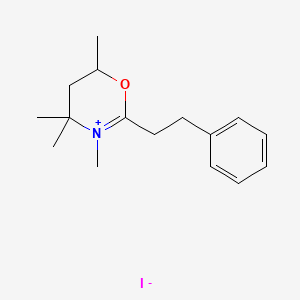
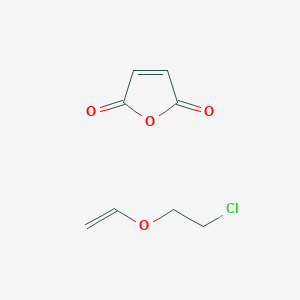
![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)
